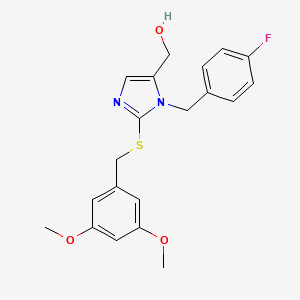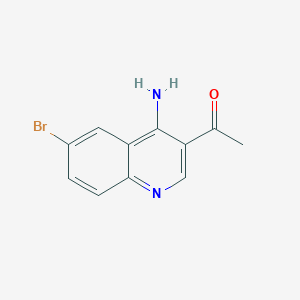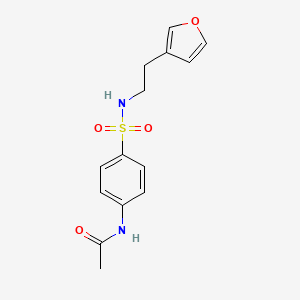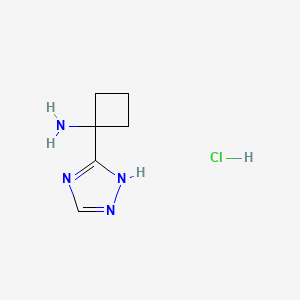![molecular formula C17H21N3OS B2747400 Cyclopropyl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886914-47-2](/img/structure/B2747400.png)
Cyclopropyl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Cyclopropyl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A novel series of derivatives related to "Cyclopropyl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" were synthesized, showcasing moderate to good antimicrobial activity. These compounds were characterized by spectral methods and tested for in vitro anti-bacterial activity, highlighting their potential in combating microbial infections (Mhaske et al., 2014).
Anticancer and Antituberculosis Studies
Further research into the structural variations of cyclopropyl piperazin-1-yl methanone derivatives showed significant anticancer and antituberculosis activities. Specific compounds within this series demonstrated in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis effects, suggesting a promising avenue for the development of new therapeutic agents (Mallikarjuna et al., 2014).
Anti-mycobacterial Chemotypes
A study identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. Several compounds within this class exhibited potent anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain with low cytotoxicity, marking them as potential candidates for anti-tubercular drug development (Pancholia et al., 2016).
Novel Bacterial Biofilm and MurB Inhibitors
Research on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent bacterial biofilm inhibition and MurB enzyme inhibitory activities. These findings suggest potential applications in addressing bacterial resistance through the inhibition of biofilm formation and targeting specific bacterial enzymes (Mekky et al., 2020).
Synthesis and Antimicrobial Agents
Another study focused on the synthesis of thiazolidinone derivatives, highlighting their antimicrobial activity against a range of bacteria and fungi. This research underscores the versatility of cyclopropyl piperazin-1-yl methanone derivatives in generating compounds with potential applications in combating various microbial pathogens (Patel et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds have shown antimicrobial properties and weak COX-1 inhibitory activity .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit cox-1 , which suggests that Cyclopropyl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone might interact with its targets in a similar manner.
Biochemical Pathways
Given its potential cox-1 inhibitory activity , it might affect the prostaglandin synthesis pathway, leading to downstream effects such as reduced inflammation.
Result of Action
Similar compounds have shown antimicrobial properties and weak COX-1 inhibitory activity , suggesting potential anti-inflammatory and antimicrobial effects.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-11-3-6-14-15(12(11)2)18-17(22-14)20-9-7-19(8-10-20)16(21)13-4-5-13/h3,6,13H,4-5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWAIWIJCIUKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate](/img/structure/B2747320.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2747324.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2747325.png)


![2-((6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2747331.png)
![1-(4-Phenylpiperazin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2747332.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide](/img/structure/B2747335.png)

![(2Z)-7-(diethylamino)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2747337.png)

